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Compound of Interest

Compound Name: 5-Geranyloxy-7-methoxycoumarin

Cat. No.: B191309 Get Quote

A Head-to-Head Comparison: 5-Geranyloxy-7-
methoxycoumarin vs. 8-geranyloxypsoralen
In the realm of natural product research and drug development, coumarins and

furanocoumarins represent a class of compounds with diverse and potent biological activities.

This guide provides a detailed, data-driven comparison of two such molecules: 5-Geranyloxy-
7-methoxycoumarin, a coumarin derivative, and 8-geranyloxypsoralen, a furanocoumarin.

This objective analysis is intended for researchers, scientists, and professionals in drug

development to facilitate informed decisions in their research endeavors.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial

for predicting their behavior in biological systems.
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Property
5-Geranyloxy-7-
methoxycoumarin

8-
geranyloxypsorale
n (Bergamottin)

Reference(s)

Molecular Formula C20H24O4 C21H22O4 [1][2]

Molar Mass 328.40 g/mol 338.40 g/mol [1][2]

Structure Coumarin
Furanocoumarin

(Psoralen)
[3]

Solubility
Soluble in DMSO or

chloroform

Soluble in DMSO,

Ethanol

Melting Point 86 - 87 °C 55 - 56 °C

Comparative Biological Activities
Both compounds exhibit a range of biological effects, with some overlapping and some distinct

activities. The following table summarizes key quantitative data from various in vitro studies.
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Biological
Activity

Target/Cell
Line

5-Geranyloxy-
7-
methoxycoum
arin

8-
geranyloxypso
ralen

Reference(s)

Cytotoxicity
MCF-7 (Breast

Cancer)

IC50: 204.69 ±

22.91 µg/mL

IC50: 478.15 ±

34.85 µg/mL

SH-SY5Y

(Neuroblastoma)

IC50: 46.9 ± 5.47

µM

IC50: 36.8 ± 3.8

µM

CYP450

Inhibition
CYP3A4

Not explicitly

quantified in the

provided results.

IC50: 0.78 ± 0.11

to 3.93 ± 0.53

µM (Mechanism-

based

inactivator)

CYP2C9

Not explicitly

quantified in the

provided results.

Time-,

concentration-,

and NADPH-

dependent

inhibition

(Mechanism-

based

inactivator)

Enzyme

Inhibition

β-secretase

(BACE1)
Not reported.

Potent inhibitor

(IC50: 20.4 µM)

Antimicrobial

Activity

Candida kruzei,

C. kefyr

Reported as

having antifungal

activity.

Possesses

intense

antifungal

properties.

MRSA,

Salmonella

Exhibits

antibacterial

activity.

Not explicitly

reported.

Other Activities Adipogenesis

Identified as an

antiadipogenic

constituent.

Not reported.
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EBV Activation Not reported.

Inhibits TPA-

induced EBV

activation at 50

µM.

Mechanisms of Action
5-Geranyloxy-7-methoxycoumarin: Pro-apoptotic and
Cell Cycle Arrest
5-Geranyloxy-7-methoxycoumarin primarily exerts its anticancer effects by inducing

apoptosis and causing cell cycle arrest at the G0/G1 phase. This is achieved through the

activation of the tumor suppressor gene p53 and caspases 8 and 3. Furthermore, it regulates

the expression of the anti-apoptotic protein Bcl-2 and inhibits the phosphorylation of p38

MAPK.
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Caption: Signaling pathway of 5-Geranyloxy-7-methoxycoumarin.
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8-geranyloxypsoralen: Potent CYP450 Inactivation
A key characteristic of 8-geranyloxypsoralen is its potent, mechanism-based inactivation of

cytochrome P450 enzymes, particularly CYP3A4. This irreversible inhibition occurs when the

compound is metabolized by the enzyme into a reactive intermediate, likely an epoxide or a γ-

ketoenal, which then covalently binds to the enzyme's active site, leading to its inactivation.

The furan moiety of the psoralen core is crucial for this inhibitory activity.
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Caption: Mechanism of CYP3A4 inactivation by 8-geranyloxypsoralen.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are summaries of key experimental protocols used to evaluate these compounds.

CYP3A4 Inhibition Assay (for 8-geranyloxypsoralen)
This in vitro assay determines the inhibitory potential of a compound on CYP3A4 activity using

human liver microsomes.

Preparation of Incubation Mixture: A pre-incubation mixture is prepared containing human

liver microsomes (typically 0.1-0.5 mg/mL), potassium phosphate buffer (pH 7.4), and

varying concentrations of the test compound (or vehicle control).

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes)

to allow the inhibitor to interact with the microsomes.

Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate (e.g.,

testosterone or midazolam) and an NADPH regenerating system.

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 10-30

minutes), ensuring linear metabolite formation.

Termination of Reaction: The reaction is stopped by adding a quenching solvent like cold

acetonitrile or methanol.

Analysis: The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified using

LC-MS/MS.

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared

to the control to determine the percent inhibition and subsequently the IC50 value.
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Caption: Workflow for CYP3A4 Inhibition Assay.
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MTT Cytotoxicity Assay (for both compounds)
This colorimetric assay is used to assess the cytotoxic effects of a compound on a cell line.

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound for a specified period (e.g., 24 or 48 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for its conversion into formazan crystals by

metabolically active cells.

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent

(e.g., DMSO).

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance of the treated cells is compared to the untreated control to

determine the percentage of cell viability. The IC50 value is calculated from the dose-

response curve.

Conclusion
In a direct comparison, 5-Geranyloxy-7-methoxycoumarin and 8-geranyloxypsoralen emerge

as compounds with distinct and compelling biological profiles. While both exhibit cytotoxic

effects, their primary mechanisms and potencies in other areas differ significantly. 8-

geranyloxypsoralen is a notably potent inhibitor of CYP3A4, a critical enzyme in drug

metabolism, making it a valuable tool for studying drug-drug interactions but also a potential

liability in polypharmacy. Its activity as a BACE1 inhibitor also warrants further investigation for

neurodegenerative diseases.

Conversely, 5-Geranyloxy-7-methoxycoumarin demonstrates a clear pro-apoptotic and cell-

cycle-arresting mechanism in cancer cells, highlighting its potential as an anticancer agent. Its
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greater cytotoxic potency against MCF-7 breast cancer cells compared to 8-

geranyloxypsoralen in the cited study is a significant finding.

The choice between these two compounds for further research will depend on the specific

therapeutic area of interest. For studies focused on modulating drug metabolism or targeting

BACE1, 8-geranyloxypsoralen is the superior candidate. For research into novel anticancer

agents acting through apoptosis induction, 5-Geranyloxy-7-methoxycoumarin presents a

promising avenue. This guide provides the foundational data and methodologies to support

such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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